2-Chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
CAS No.:
Cat. No.: VC13462741
Molecular Formula: C11H14ClN3O
Molecular Weight: 239.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClN3O |
|---|---|
| Molecular Weight | 239.70 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C11H14ClN3O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6H2,1H3 |
| Standard InChI Key | QAVUWZWFGXNQFB-UHFFFAOYSA-N |
| SMILES | CC(C1=NC=CN=C1)N(C2CC2)C(=O)CCl |
| Canonical SMILES | CC(C1=NC=CN=C1)N(C2CC2)C(=O)CCl |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-chloro-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide is C₁₁H₁₃ClN₃O, with a molecular weight of 253.69 g/mol . Key structural features include:
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A chloroacetamide backbone (Cl-CH₂-CONR₂), enabling nucleophilic substitution reactions.
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A cyclopropyl group attached to the nitrogen, introducing steric hindrance and conformational rigidity.
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A pyrazin-2-yl-ethyl substituent, contributing aromaticity and potential hydrogen-bonding interactions .
The compound’s stereochemistry and crystal packing remain uncharacterized, though analogs with similar substituents exhibit polymorphic forms dependent on solvent systems (e.g., n-heptane or acetone) .
Synthetic Pathways
Key Precursors and Reaction Conditions
The synthesis typically involves:
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Acylation of a pyrazin-2-yl-ethylamine derivative with chloroacetyl chloride.
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Alkylation of intermediates (e.g., 5-(diphenylmethyl)-1,3,4-oxadiazole-2-thione) with 2-chloro-N-(pyrazin-2-yl)acetamide in acetone under reflux .
Optimization Strategies
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Solvent Systems: Hydrocarbon solvents (n-heptane) and polar aprotic solvents (acetone) improve crystallization efficiency .
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Temperature Control: Reactions often require precise cooling (0–5°C) to prevent side-product formation .
Physicochemical Properties
Applications in Medicinal Chemistry
Drug Discovery
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Lead Optimization: The chloroacetamide group serves as a warhead for covalent inhibition of cysteine proteases .
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Polymorph Screening: Crystalline forms (e.g., Form-P, Form-D) are critical for bioavailability and patentability .
Material Science
Future Directions
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